5-Chloro-2-fluoro-3-nitropyridine

Übersicht

Beschreibung

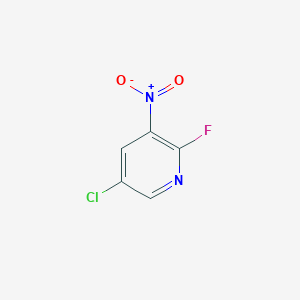

5-Chloro-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-nitropyridine typically involves the fluorination and nitration of pyridine derivatives. One common method includes the diazotization of 2-amino-5-chloropyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . Another approach involves the nitration of 5-chloro-2-fluoropyridine using nitric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Reduction: 5-Chloro-2-fluoro-3-aminopyridine.

Oxidation: Oxidized derivatives of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Chloro-2-fluoro-3-nitropyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives are known for their therapeutic potential, particularly in:

- Anti-cancer Drugs : The compound is involved in the synthesis of agents that target cancer cells.

- Anti-inflammatory Agents : It plays a role in developing drugs that alleviate inflammation and pain.

Case Study : A notable study demonstrated the synthesis of pyridine derivatives using this compound, resulting in compounds with significant anti-inflammatory activity. These derivatives showed promise in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Agricultural Chemicals

In agricultural chemistry, this compound is integral to the formulation of agrochemicals, including:

- Herbicides : It enhances the efficacy of herbicides by improving selectivity and reducing crop damage.

- Pesticides : The compound contributes to the development of pesticides that are effective against a range of pests while being environmentally benign.

Data Table: Agrochemical Applications

| Application Type | Compound Role | Example Products |

|---|---|---|

| Herbicides | Active ingredient | Glyphosate derivatives |

| Pesticides | Formulation component | Insecticide formulations |

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

- Polymer Synthesis : It is explored for creating advanced polymers with desirable mechanical properties.

- Coatings : The compound can be used to develop coatings that provide enhanced durability and resistance to environmental factors.

Case Study : Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance applications .

Biochemical Research

In biochemical research, this compound is employed to study various biological processes:

- Enzyme Inhibition Studies : The compound aids in understanding enzyme mechanisms and interactions.

- Receptor Binding Studies : It serves as a tool for investigating receptor-ligand interactions, crucial for drug discovery.

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard reference material:

- Chemical Analysis : It helps improve the accuracy and reliability of analytical methods used to quantify other compounds.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-fluoro-3-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects . The chlorine and fluorine atoms can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-3-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to other nitropyridine derivatives . The presence of both chlorine and fluorine atoms enhances its potential for various applications in medicinal chemistry and materials science .

Biologische Aktivität

5-Chloro-2-fluoro-3-nitropyridine is a compound of significant interest in pharmaceutical and agricultural research due to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClFNO

- Molecular Weight : 179.54 g/mol

- CAS Number : 54231-35-5

Applications in Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs. Its structural features allow it to interact with biological targets effectively.

Inhibition Studies

Research has demonstrated that this compound exhibits notable inhibitory effects on several cancer cell lines. For instance, studies have shown:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF7 (breast cancer) | 14 ± 0.4 | |

| A549 (lung cancer) | 6.6 ± 0.6 | |

| HepG2 (liver cancer) | 0.56 ± 0.01 |

These findings indicate a promising potential for this compound in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes involved in cancer progression. For example, it has been shown to induce apoptosis in cancer cells through various pathways, including:

- Receptor Binding : The compound interacts with serotonin receptors, which are implicated in mood regulation and anxiety disorders, suggesting potential applications beyond oncology .

- Enzyme Inhibition : It inhibits key enzymes that facilitate tumor growth, thus providing a dual mechanism for its anti-cancer properties .

Case Studies

-

Anti-Cancer Efficacy :

In a study involving the MDA-MB-468 breast cancer cell line, this compound demonstrated significant cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil, indicating its potential as an effective treatment option for resistant cancer types . -

Neuroinflammation :

Another study explored the use of this compound in neuroinflammation models, where it was found to modulate inflammatory pathways effectively, supporting its role in treating neurodegenerative diseases .

Safety and Regulatory Considerations

While the compound shows promise in various applications, safety assessments are crucial. It is essential to evaluate its mutagenicity and toxicological profiles before advancing into clinical trials . Regulatory bodies require comprehensive data on the safety and efficacy of new compounds before approval for therapeutic use.

Eigenschaften

IUPAC Name |

5-chloro-2-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRFYYRMUFOIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483647 | |

| Record name | 5-chloro-2-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-16-5 | |

| Record name | 5-chloro-2-fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.